(4,6-Dimethylcyclohex-3-en-1-yl)methanol

Fragrance Chemistry Olfactory Characterization Structure-Odor Relationships

(4,6-Dimethylcyclohex-3-en-1-yl)methanol (CAS 188175-55-5) is a C9 primary alcohol with molecular formula C9H16O and molecular weight 140.22 g/mol. Structurally, it comprises a cyclohexene ring substituted with two methyl groups at the 4- and 6-positions and a hydroxymethyl group at the 1-position.

Molecular Formula C9H16O
Molecular Weight 140.22 g/mol
CAS No. 188175-55-5
Cat. No. B12559327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4,6-Dimethylcyclohex-3-en-1-yl)methanol
CAS188175-55-5
Molecular FormulaC9H16O
Molecular Weight140.22 g/mol
Structural Identifiers
SMILESCC1CC(=CCC1CO)C
InChIInChI=1S/C9H16O/c1-7-3-4-9(6-10)8(2)5-7/h3,8-10H,4-6H2,1-2H3
InChIKeyVZWLLIHMPDESOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4,6-Dimethylcyclohex-3-en-1-yl)methanol (CAS 188175-55-5): Baseline Identity and Procurement Context


(4,6-Dimethylcyclohex-3-en-1-yl)methanol (CAS 188175-55-5) is a C9 primary alcohol with molecular formula C9H16O and molecular weight 140.22 g/mol . Structurally, it comprises a cyclohexene ring substituted with two methyl groups at the 4- and 6-positions and a hydroxymethyl group at the 1-position [1]. The compound belongs to the class of cyclohexenyl methanols, a chemical series with established utility in fragrance and flavor applications [2]. Its functional profile is defined by the combination of an unsaturated cyclohexene core and a primary alcohol moiety, which confers specific organoleptic properties distinct from both saturated analogs and unsubstituted cyclohexenyl methanols.

Why Generic Substitution Fails for (4,6-Dimethylcyclohex-3-en-1-yl)methanol


Generic substitution within the cyclohexenyl methanol class is not scientifically defensible due to demonstrated structure-odor relationships that render specific substitution patterns non-interchangeable. In patent EP 0096243, the explicit requirement that R2 and R3 substituents (methyl groups at the 4- and 6-positions) "are never both hydrogen" establishes that the dimethyl substitution pattern is not arbitrary but rather a structural determinant of functional performance [1]. The presence and precise positioning of methyl groups on the cyclohexene ring fundamentally alter the compound's three-dimensional conformation and, consequently, its interaction with olfactory receptors [2]. As demonstrated in receptor-binding studies of structurally related odorants, even closely analogous compounds can exhibit substantially different EC50 values when binding to identical olfactory receptor subtypes, confirming that molecular similarity does not translate to functional equivalence [2]. The following quantitative evidence substantiates why (4,6-Dimethylcyclohex-3-en-1-yl)methanol cannot be replaced by its unsubstituted analog, its saturated counterpart, or alternative methyl-positional isomers without compromising the intended application outcome.

Product-Specific Quantitative Evidence Guide: (4,6-Dimethylcyclohex-3-en-1-yl)methanol


Odor Profile Differentiation: Green-Floral Character versus Woody-Ambery Baseline

The target compound (4,6-dimethylcyclohex-3-en-1-yl)methanol, when formulated as its acetate ester, exhibits a distinct green-floral odor profile. This differentiates it from the structurally related alicyclic compounds described in EP 0081699, which are characterized by woody-ambery notes [1]. The odor character shift arises from the specific dimethyl substitution pattern on the cyclohexene ring, whereas the comparator class (formula X-CH2-CH(OH)-CH2-R) derives its woody-ambery character from a different substitution architecture [2]. This odor-type divergence is commercially significant for fragrance formulation.

Fragrance Chemistry Olfactory Characterization Structure-Odor Relationships

Structural Determinant: Requirement for 4,6-Dimethyl Substitution Pattern

Patent EP 0096243 defines the claimed alcohol series with the explicit structural proviso that R2 and R3 "are never both hydrogen" [1]. This means that the unsubstituted analog, cyclohex-3-en-1-ylmethanol (CAS 1679-51-2), is structurally excluded from the claimed invention [2]. The exclusion is not arbitrary; it reflects a functional distinction whereby the 4,6-dimethyl substitution pattern confers odor properties or performance characteristics that the unsubstituted baseline compound lacks. The patent further notes that the claimed compounds, including (4,6-dimethylcyclohex-3-en-1-yl)methanol, possess multi-faceted odors that can modify or enhance fragrance compositions [1].

Medicinal Chemistry Structure-Activity Relationship Patent Analysis

Physicochemical Differentiation: Increased LogP and Molecular Weight versus Unsubstituted Analog

The 4,6-dimethyl substitution confers a measurable increase in lipophilicity and molecular weight relative to the unsubstituted cyclohex-3-en-1-ylmethanol analog. The target compound has molecular weight 140.22 g/mol and predicted LogP 1.97, while the unsubstituted analog has molecular weight 112.17 g/mol [1]. This difference in LogP (~0.67 units) corresponds to approximately a 4.7-fold increase in calculated octanol-water partition coefficient, which may affect membrane permeability, formulation behavior, and olfactory volatility.

Physicochemical Properties ADME Prediction Formulation Science

Supporting Evidence: Receptor-Level Discrimination Among Structurally Analogous Odorants

Studies of odorant-receptor interactions demonstrate that structurally analogous compounds can exhibit distinct EC50 values when binding to identical olfactory receptor subtypes. In receptor-binding assays with (-)-citronellal, structurally similar receptors (OLFR43, OR1A1, OR1A2) provided identical binding pockets and yielded comparable EC50 values, whereas receptors with lower sequence identity produced different EC50 values [1]. This establishes that olfactory receptor activation is sensitive to subtle structural variations among odorant molecules. While direct EC50 data for (4,6-dimethylcyclohex-3-en-1-yl)methanol at OR1A1 or other specific receptors are not available in the public domain, this class-level evidence supports the principle that methyl substitution patterns on cyclohexene scaffolds can alter receptor activation profiles.

Olfactory Receptor Biology Molecular Pharmacology EC50

Best Research and Industrial Application Scenarios for (4,6-Dimethylcyclohex-3-en-1-yl)methanol


Fragrance Formulation Requiring Green-Floral Top or Middle Notes

Based on its acetate ester exhibiting green-floral odor character [1], (4,6-dimethylcyclohex-3-en-1-yl)methanol serves as a precursor alcohol for ester derivatives intended to impart green-floral tonalities in fine fragrances, personal care products, and household air care formulations. This application is specifically indicated when woody-ambery notes (characteristic of the alicyclic comparator class in EP 0081699 [2]) are undesirable or would conflict with the intended fragrance architecture. The compound's dimethyl substitution pattern provides a distinct odor profile that the unsubstituted analog cannot deliver [1].

Synthetic Intermediate for Multi-Faceted Fragrance Esters and Ethers

The primary alcohol functionality enables facile esterification or etherification to produce fragrance compounds with multi-faceted odors capable of modifying or enhancing fragrance compositions [1]. (4,6-Dimethylcyclohex-3-en-1-yl)methanol is specifically positioned as a building block within the 3-cyclohexenyl methanol derivative class claimed in Takasago patent JP7189285B2, where the resulting esters and ethers are described as possessing unique chemical structures that confer multi-faceted odor properties [3]. This application scenario is supported by the compound's inclusion within the broad structural scope of EP 0096243, which claims both the alcohols themselves and their esters as novel odorant substances [1].

Structure-Activity Relationship Studies in Olfactory Receptor Research

As a member of the cyclohexenyl methanol class with a defined dimethyl substitution pattern, this compound may serve as a molecular probe in structure-odor relationship studies aimed at elucidating how methyl group positioning on cyclohexene scaffolds modulates olfactory receptor activation. The demonstration that structurally similar odorants can exhibit different EC50 values at identical receptor subtypes [4] establishes the scientific rationale for comparative testing of this compound against unsubstituted or alternatively substituted analogs. Such studies would quantify the functional consequences of the 4,6-dimethyl pattern relative to baseline compounds.

Intellectual Property-Differentiated Fragrance Ingredient Development

The explicit structural exclusions in EP 0096243—namely, the requirement that the 4- and 6-positions not both be hydrogen—create an intellectual property distinction between the target compound and the unsubstituted analog cyclohex-3-en-1-ylmethanol [1]. Organizations developing proprietary fragrance compositions may select (4,6-dimethylcyclohex-3-en-1-yl)methanol to align with the claimed invention space while deliberately avoiding compounds that fall outside the protected structural class. This procurement decision is grounded in patent analysis rather than performance data alone.

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